molecular formula C85H140N18O22 B164943 Zervamicin Z-L CAS No. 135995-68-5

Zervamicin Z-L

Número de catálogo B164943
Número CAS: 135995-68-5
Peso molecular: 1766.1 g/mol
Clave InChI: INOUEYUMENEDSI-BHDBWSAISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Zervamicin Z-L is a cyclic peptide antibiotic that is produced by the bacterium Bacillus brevis. It was first discovered in 1987 and has since been extensively studied for its potential applications in scientific research.

Mecanismo De Acción

Zervamicin Z-L works by disrupting the bacterial cell membrane. It binds to the phospholipids in the membrane, causing it to become destabilized and leading to cell death. This mechanism of action makes it a potent antibiotic against a wide range of bacterial species.

Efectos Bioquímicos Y Fisiológicos

Zervamicin Z-L has been found to have a number of biochemical and physiological effects on bacterial cells. It has been shown to disrupt the membrane potential, inhibit DNA synthesis, and interfere with protein synthesis. These effects contribute to its antibacterial activity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Zervamicin Z-L has several advantages for use in lab experiments. It is a potent antibiotic that can be used to selectively kill bacterial cells. It is also relatively stable and can be stored for long periods of time. However, it does have some limitations. It can be expensive to produce and may not be effective against all bacterial species.

Direcciones Futuras

There are several future directions for research on Zervamicin Z-L. One area of interest is in the development of new antibiotics based on its structure and mechanism of action. Another area of research is in the use of Zervamicin Z-L as a tool for studying bacterial membranes and their role in bacterial physiology. Additionally, there is potential for the use of Zervamicin Z-L in the development of new treatments for bacterial infections.

Métodos De Síntesis

Zervamicin Z-L can be synthesized through a combination of chemical and enzymatic methods. The chemical synthesis involves the use of various reagents and solvents to form the cyclic peptide structure. The enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the formation of the peptide bond.

Aplicaciones Científicas De Investigación

Zervamicin Z-L has been found to have a wide range of applications in scientific research. It has been used as a tool for studying the structure and function of bacterial membranes. It has also been used in the development of new antibiotics and as a potential treatment for bacterial infections.

Propiedades

Número CAS

135995-68-5

Nombre del producto

Zervamicin Z-L

Fórmula molecular

C85H140N18O22

Peso molecular

1766.1 g/mol

Nombre IUPAC

(2S)-2-[[(2S,4R)-1-[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-N-[1-[(2S,4R)-4-hydroxy-2-[[1-[(2S)-2-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]pentanediamide

InChI

InChI=1S/C85H140N18O22/c1-21-46(8)63(93-66(111)56(36-44(4)5)88-49(11)106)73(118)91-55(32-34-62(87)110)68(113)100-85(20,23-3)77(122)95-64(47(9)22-2)74(119)94-65(48(10)105)75(120)99-81(12,13)76(121)92-57(37-45(6)7)69(114)97-84(18,19)79(124)102-41-52(107)39-59(102)71(116)90-54(31-33-61(86)109)67(112)96-83(16,17)80(125)103-42-53(108)40-60(103)72(117)98-82(14,15)78(123)101-35-27-30-58(101)70(115)89-51(43-104)38-50-28-25-24-26-29-50/h24-26,28-29,44-48,51-60,63-65,104-105,107-108H,21-23,27,30-43H2,1-20H3,(H2,86,109)(H2,87,110)(H,88,106)(H,89,115)(H,90,116)(H,91,118)(H,92,121)(H,93,111)(H,94,119)(H,95,122)(H,96,112)(H,97,114)(H,98,117)(H,99,120)(H,100,113)/t46-,47-,48+,51-,52+,53+,54-,55-,56-,57-,58-,59-,60-,63-,64-,65-,85+/m0/s1

Clave InChI

INOUEYUMENEDSI-BHDBWSAISA-N

SMILES isomérico

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@](C)(CC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N2C[C@@H](C[C@H]2C(=O)NC(C)(C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)CO)O)O)NC(=O)[C@H](CC(C)C)NC(=O)C

SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C)(CC)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CC(CC1C(=O)NC(CCC(=O)N)C(=O)NC(C)(C)C(=O)N2CC(CC2C(=O)NC(C)(C)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)CO)O)O)NC(=O)C(CC(C)C)NC(=O)C

SMILES canónico

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C)(CC)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CC(CC1C(=O)NC(CCC(=O)N)C(=O)NC(C)(C)C(=O)N2CC(CC2C(=O)NC(C)(C)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)CO)O)O)NC(=O)C(CC(C)C)NC(=O)C

Otros números CAS

135995-68-5

Secuencia

LIQXITXLXXQXXXPF

Sinónimos

Leu(1)-zervamicin
zervamicin Z-L
zervamicin, Leu(1)-
zervamicin, Leucine (1)-

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.